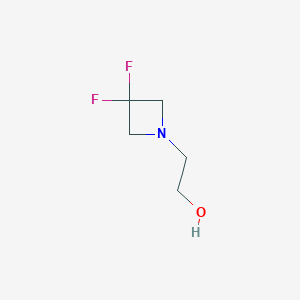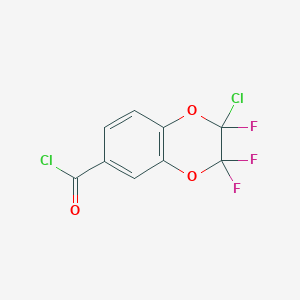
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride is a complex organic compound that features a unique combination of chlorine, fluorine, and benzodioxin structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of a benzodioxin derivative with chlorinating and fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to isolate the final product from by-products and impurities.
化学反应分析
Types of Reactions
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
科学研究应用
2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
相似化合物的比较
Similar Compounds
Similar compounds include other benzodioxin derivatives and fluorinated organic molecules. Examples include:
- 2-Chloro-3,3,3-trifluoroprop-1-ene
- 2,3-Difluoro-5-chloropyridine
Uniqueness
What sets 2-Chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride apart is its unique combination of chlorine, fluorine, and benzodioxin structures, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity.
属性
IUPAC Name |
2-chloro-2,3,3-trifluoro-1,4-benzodioxine-6-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2F3O3/c10-7(15)4-1-2-5-6(3-4)17-9(13,14)8(11,12)16-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKLDALIUVQARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)Cl)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
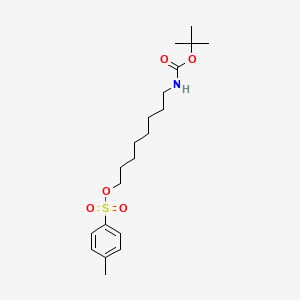

![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride](/img/structure/B6315311.png)
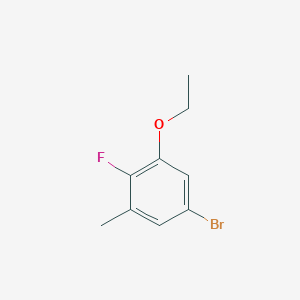
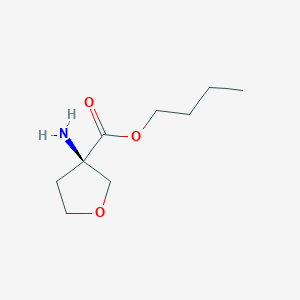
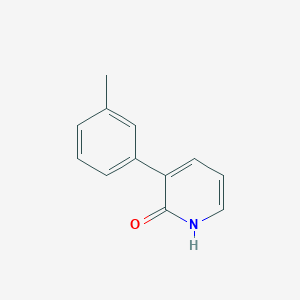
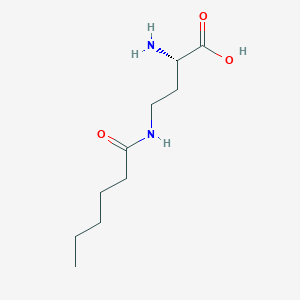
![Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6315346.png)
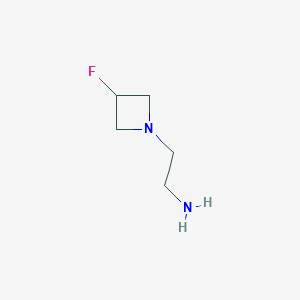
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
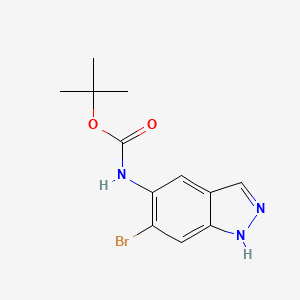
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
![Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate](/img/structure/B6315377.png)
